molecular formula C5H14N2O B14638427 3-Amino-N,N-dimethylpropan-1-amine N-oxide CAS No. 52166-83-3

3-Amino-N,N-dimethylpropan-1-amine N-oxide

Cat. No.: B14638427
CAS No.: 52166-83-3
M. Wt: 118.18 g/mol
InChI Key: OHWPOYXBOSNTBK-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylpropan-1-amine N-oxide is a chemical compound with the molecular formula C5H14N2O It is an organic compound that features an amine oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpropan-1-amine N-oxide typically involves the oxidation of 3-Amino-N,N-dimethylpropan-1-amine. One common method is the use of hydrogen peroxide as the oxidizing agent in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpropan-1-amine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxides or complex nitrogen-containing compounds.

    Reduction: 3-Amino-N,N-dimethylpropan-1-amine.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

3-Amino-N,N-dimethylpropan-1-amine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-N,N-dimethylpropan-1-amine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the activity of these targets. Additionally, the compound can act as a ligand, binding to specific sites on proteins and modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminopropyl chloride hydrochloride: A related compound with a similar structure but different functional groups.

    N,N-Dimethyl-1,3-propanediamine: Another compound with a similar backbone but lacking the N-oxide group.

Uniqueness

3-Amino-N,N-dimethylpropan-1-amine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

3-amino-N,N-dimethylpropan-1-amine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-7(2,8)5-3-4-6/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWPOYXBOSNTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709363
Record name 3-Amino-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52166-83-3
Record name 3-Amino-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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